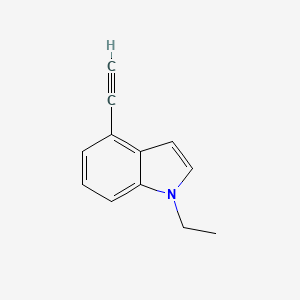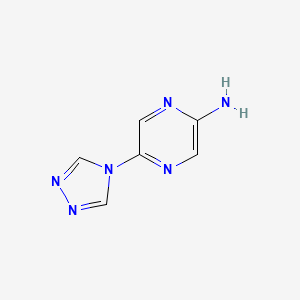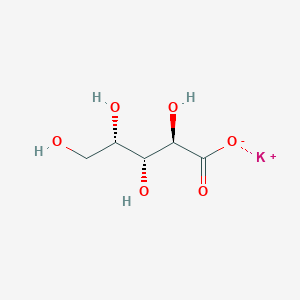
Tert-butyl (2-((6-bromopyridin-2-yl)oxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-((6-bromopyridin-2-yl)oxy)ethyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a 6-bromopyridin-2-yloxy ethyl moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-((6-bromopyridin-2-yl)oxy)ethyl)carbamate typically involves the reaction of 6-bromopyridin-2-ol with tert-butyl (2-bromoethyl)carbamate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis Products: The corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
Chemistry
Tert-butyl (2-((6-bromopyridin-2-yl)oxy)ethyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-((6-bromopyridin-2-yl)oxy)ethyl)carbamate is not well-defined in the literature. its reactivity is primarily influenced by the presence of the bromine atom and the carbamate group, which can participate in various chemical transformations. The molecular targets and pathways involved would depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
- Tert-butyl ((6-bromopyridin-2-yl)methyl)carbamate
- Tert-butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate
Uniqueness
Tert-butyl (2-((6-bromopyridin-2-yl)oxy)ethyl)carbamate is unique due to the specific positioning of the bromine atom on the pyridine ring and the presence of the tert-butyl carbamate group. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic applications and research studies.
Propiedades
IUPAC Name |
tert-butyl N-[2-(6-bromopyridin-2-yl)oxyethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)14-7-8-17-10-6-4-5-9(13)15-10/h4-6H,7-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHBXKPJZIRSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=NC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-mercapto-1H-imidazo[4,5-B]pyrazine-1-carboxylate](/img/structure/B8126429.png)






![5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B8126484.png)






